molecular formula C10H6ClF2N3O2 B2719224 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid CAS No. 2248346-79-2

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid

Katalognummer B2719224
CAS-Nummer: 2248346-79-2
Molekulargewicht: 273.62
InChI-Schlüssel: QEPADLCUPADAFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which plays a crucial role in the immune system.

Wirkmechanismus

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are enzymes that are involved in the activation of the STAT transcription factors, which play a crucial role in the immune response. By inhibiting JAKs, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid blocks the activation of the STAT transcription factors and reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been shown to have a significant impact on the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has several advantages for lab experiments, including its specificity for JAKs and its ability to inhibit the JAK-STAT signaling pathway. However, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has some limitations, including its potential toxicity and its limited efficacy in some autoimmune diseases.

Zukünftige Richtungen

There are several future directions for the research on 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of the long-term safety and efficacy of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid may also have potential applications in other diseases, such as cancer and viral infections, which involve the dysregulation of the JAK-STAT signaling pathway.

Synthesemethoden

The synthesis of 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid involves several steps, including the synthesis of the pyrazole ring, the chlorination of the pyridine ring, and the introduction of the carboxylic acid group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In a phase II clinical trial, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving joint function. Moreover, 1-(3-Chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid has also been shown to be effective in treating psoriasis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

1-(3-chloropyridin-2-yl)-5-(difluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2N3O2/c11-5-2-1-3-14-9(5)16-7(8(12)13)4-6(15-16)10(17)18/h1-4,8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPADLCUPADAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.